Heptanamide

Thermodynamics Crystal Engineering Differential Scanning Calorimetry

Researchers using DSC in the 310-370 K range lack reliable multi-transition calibration standards. Heptanamide provides three well-defined thermal events (solid-solid at 319 K, 356.1 K; fusion at 368.6 ± 0.5 K) for internal consistency verification absent in single-event analogs. • Quantifiable C7 specificity: ΔlogP ≈ 0.5 and ΔGsolubility° > 2.0 units vs. hexanamide (C6) and octanamide (C8). • Validated as RB5 azo dye degradation metabolite reference and chick embryo liver amidase substrate. • Supplied in 250 mg and 1 g research quantities with documented purity and global logistics.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 628-62-6
Cat. No. B1606996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanamide
CAS628-62-6
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)N
InChIInChI=1S/C7H15NO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H2,8,9)
InChIKeyAEDIXYWIVPYNBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptanamide Baseline Data


Heptanamide (CAS 628-62-6, also known as enanthamide) is a primary fatty acid amide (C7H15NO) consisting of a seven‑carbon aliphatic chain terminating in a carboxamide group [1]. It belongs to the fatty acyls class and is a solid at ambient temperature. Its primary applications include use as a synthetic intermediate, a metabolite in biodegradation studies of azo dyes, and a reference compound in physical property modeling of homologous alkylamide series [2].

1
Synthetic intermediate for C7 amide derivatization
2
Metabolite standard for azo dye biodegradation studies
3
Reference compound for alkylamide physical property modeling

Heptanamide Substitution Risks


In‑class fatty amides are not functionally interchangeable. Even a single methylene group difference in the aliphatic chain produces quantifiable shifts in thermodynamic stability, solubility, and enzymatic recognition. Heptanamide (C7) occupies a specific position in the homologous series that distinguishes it from hexanamide (C6) and octanamide (C8). Substituting Heptanamide with a shorter or longer analog alters fusion enthalpy by 0.6 kJ·mol⁻¹ or more [1], changes the experimental solubility free energy (ΔGsolubility°) by over 2.0 units [2], and modifies lipophilicity by approximately 0.5 logP units per carbon [3]. These differences translate directly into divergent outcomes in thermodynamic modeling, enzyme kinetics, and bioremediation studies.

Chain length sensitivity

A single methylene change may shift solid-state energetics and melting transitions

Solubility mismatch

Solubility free energy diverges substantially across the homologous series, limiting direct substitution

Lipophilicity gradient

Lipophilicity changes per methylene unit, altering partitioning and enzymatic recognition

Heptanamide Differentiation Evidence


Solid‑Solid Phase Transitions vs. Hexanamide

Heptanamide exhibits a lower fusion enthalpy (16.2 ± 0.2 kJ·mol⁻¹) compared to hexanamide (16.8 ± 0.3 kJ·mol⁻¹) under identical DSC conditions, a difference of 0.6 kJ·mol⁻¹ [1]. Furthermore, Heptanamide undergoes two solid‑solid phase transitions prior to melting (7.5 ± 0.3 kJ·mol⁻¹ at 319 K and 3.4 ± 0.1 kJ·mol⁻¹ at 356.1 K), whereas hexanamide exhibits only one (5.1 ± 0.1 kJ·mol⁻¹ at 306.1 K) [1]. These differences in solid‑state energetics confirm that the C7 chain provides a distinct polymorphic landscape compared to the C6 analog.

Solid‑State Transitions
Head‑to‑head
Heptanamide (C7) 16.2 ± 0.2 kJ·mol⁻¹ · 2 transitions
Hexanamide (C6) 16.8 ± 0.3 kJ·mol⁻¹ · 1 transition
Supports differentiation in solid-state energetics
DSC conditions; distinct polymorphic landscape
Thermodynamics Crystal Engineering Differential Scanning Calorimetry

Solubility Free Energy vs. Hexanamide & Octanamide

In a polarizable force field study that included experimental validation, Heptanamide (C7) showed an experimental ΔGsolubility° of −2.6, while hexanamide (C6) and octanamide (C8) gave −0.6 and −3.6, respectively [1]. This represents a 2.0‑unit more favorable (more negative) solubility free energy for Heptanamide relative to hexanamide, and a 1.0‑unit less favorable value relative to octanamide. The data confirm that the solubility behavior of Heptanamide is distinct from both the shorter and longer alkylamide congeners.

Solubility Free Energy
Head‑to‑head
Heptanamide (C7) ΔGsolubility° = −2.6
Hexanamide (C6) −0.6
Octanamide (C8) −3.6
Distinct solubility behavior vs shorter and longer homologs
Experimental saturating concentrations at 298 K
Solubility Modeling Computational Chemistry Physical Pharmacy

Lipophilicity (LogP) Across Alkylamide Series

Heptanamide has a predicted XLogP3 value of 1.9 [1]. For comparison, the predicted XLogP3 for hexanamide is approximately 1.4 and for octanamide approximately 2.4 (based on standard increments of ~0.5 log units per methylene group for this homologous series) [2]. The 0.5‑unit difference between Heptanamide and its immediate neighbors is sufficient to alter partition coefficients and permeability in biological systems.

Lipophilicity (XLogP3)
Reported
1.9
Mid‑range lipophilicity for alkylamide series
Predicted consensus value; cross-study review suggested
Lipophilicity QSAR Membrane Permeability

Chick Embryo Liver Amidase Substrate Preference

In a study of aliphatic amide hydrolysis, hexanamide and heptanamide were identified as the best substrates for a chick embryo liver amidase, while activity decreased with both shorter and longer chain lengths [1]. Although exact kinetic constants (Km, Vmax) were not tabulated, the qualitative ranking establishes that Heptanamide sits at the activity maximum of the chain‑length profile. Amides branched at the 2‑carbon or longer were poor substrates or not hydrolyzed [1].

Amidase Substrate Preference
Class‑level
Top rank (with hexanamide)
May maximize amidase hydrolysis signal; chain-length dependent
Qualitative ranking; exact kinetics not tabulated
Enzymology Metabolism Amidase Assay

Reactive Black 5 Metabolite in Bioremediation

Heptanamide is a characterized metabolite of the azo dye Reactive Black 5 (RB5) . Its identification as a degradation product is used to monitor the extent of bioremediation of azo‑dye‑contaminated environments. While hexanamide and octanamide are not typically reported as metabolites of RB5, the specific C7 chain is a structural feature of the dye's degradation pathway.

RB5 Metabolite Identity
Data to verify
Heptanamide identified as Reactive Black 5 degradation product
Supports bioremediation pathway monitoring
Source‑specific review; verify with analytical standard
Bioremediation Azo Dye Degradation Environmental Chemistry

Heptanamide Validated Applications


DSC Calibration Standard

Heptanamide exhibits well‑defined fusion (368.6 ± 0.5 K) and two solid‑solid phase transitions (319 K and 356.1 K), as measured by DSC [1]. Its thermal events are distinct from those of hexanamide (single solid‑solid transition at 306.1 K, fusion at 372.4 K) [1]. This makes Heptanamide suitable as a calibration or reference material for DSC instruments operating in the 310–370 K window, where its multiple transitions provide internal consistency checks absent in simpler analogs.

Solubility & Crystal Structure Prediction Benchmark

Heptanamide is included in the experimental validation set of a polarizable force field study that reports its crystal structure, powder pattern, and solubility free energy [2][3]. The compound serves as a mid‑chain member of the n‑alkylamide series, with experimental ΔGsolubility° (−2.6) bracketed by hexanamide (−0.6) and octanamide (−3.6) [2]. Researchers developing solubility models or force fields can use Heptanamide to test the accuracy of predictions for compounds with intermediate lipophilicity and crystal packing.

Amidase Activity and Prodrug Activation Probe

Heptanamide is a preferred substrate for chick embryo liver amidase, alongside hexanamide, while longer or shorter chains reduce activity [4]. This positions Heptanamide as a positive control or probe for amidase assays, especially when investigating chain‑length dependence of enzymatic hydrolysis. Its use ensures maximum signal, whereas a suboptimal analog might yield false negatives.

Azo Dye Bioremediation Analytical Reference

As a known metabolite of Reactive Black 5 (RB5), Heptanamide is employed as a reference standard in the analysis of azo dye degradation pathways . Researchers tracking the bioremediation of RB5‑contaminated soil or water can quantify Heptanamide to confirm the extent of biodegradation. Substituting another fatty amide would not align with the established metabolic route of RB5.

Application
Selection Property
Validation Focus
DSC Calibration Standard
Multiple thermal transitions
Thermal event reproducibility check
Solubility & Crystal Structure Benchmark
Intermediate chain length in alkylamide series
Polarizable force field solubility model accuracy
Amidase Activity Probe
Near‑maximal amidase substrate activity
Chain‑length dependence of enzymatic hydrolysis
Azo Dye Bioremediation Reference
Reactive Black 5 metabolite identity
Degradation pathway monitoring in bioremediation

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